molecular formula C12H10N2O3S B2813878 [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid CAS No. 1333702-40-1

[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid

Cat. No. B2813878
CAS RN: 1333702-40-1
M. Wt: 262.28
InChI Key: BXMIKLYVNRUQNY-UHFFFAOYSA-N
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Description

This compound is an imidazole derivative functionalized with a thioacetic acid residue at position 4 and a formyl group at position 5 . It has been studied for its effects on the antioxidant status of the liver and kidney in rats with tetrachloromethane poisoning . The compound was found to normalize most parameters of the oxidant-antioxidant balance in the liver and kidneys of animals with toxic hepatitis .


Synthesis Analysis

The compound is synthesized based on the use of available 1-aryl-5-formyl-4-chloro-1H-imidazoles . When these are heated with thioglycolic acid in ethanol for 2 hours in the presence of potassium hydroxide, they form [(1-aryl-5-formyl-1H-imidazol-4-yl)thio]acetic acids .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thioacetic acid residue at position 4 and a formyl group at position 5 .


Chemical Reactions Analysis

The compound has been found to have in vitro activity suppressing the intensity of Fe2±ascorbate-induced free-radical lipid oxidation (FRLO) at concentrations of 10^1 to 10^3 M .

Scientific Research Applications

properties

IUPAC Name

2-(5-formyl-1-phenylimidazol-4-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-6-10-12(18-7-11(16)17)13-8-14(10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMIKLYVNRUQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=C2C=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid

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